Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-

Physicochemical Profiling Drug Design Pharmacokinetics

Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- (CAS 60560-41-0) is a trisubstituted cyanoguanidine that serves as a critical structural probe within a pharmacologically significant class of compounds encompassing potassium channel openers, NAMPT inhibitors, and histamine receptor antagonists. Unlike its better-known therapeutic counterparts, this compound features a distinctive combination of a N-benzyl, N''-4-pyridyl, and N'-cyano substitution pattern on the guanidine core.

Molecular Formula C14H13N5
Molecular Weight 251.29 g/mol
CAS No. 60560-41-0
Cat. No. B13811561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-
CAS60560-41-0
Molecular FormulaC14H13N5
Molecular Weight251.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN=C(NC#N)NC2=CC=NC=C2
InChIInChI=1S/C14H13N5/c15-11-18-14(19-13-6-8-16-9-7-13)17-10-12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,17,18,19)
InChIKeyHKCIAYNSNFLSIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-cyano-3-(4-pyridyl)guanidine (CAS 60560-41-0): A Key Probe for Cyanoguanidine Structure-Activity Relationships


Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- (CAS 60560-41-0) is a trisubstituted cyanoguanidine that serves as a critical structural probe within a pharmacologically significant class of compounds encompassing potassium channel openers, NAMPT inhibitors, and histamine receptor antagonists [1]. Unlike its better-known therapeutic counterparts, this compound features a distinctive combination of a N-benzyl, N''-4-pyridyl, and N'-cyano substitution pattern on the guanidine core. This specific arrangement results in a unique physicochemical profile, including a computed XLogP3-AA of 2.2 [2] and a topological polar surface area of 76.3 Ų , placing it at the nexus of several important pharmacological chemotypes without being a simple copy of any single drug.

Structural Uniqueness of 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine Prevents Direct Substitution with Common In-Class Analogs


Pyridyl cyanoguanidines cannot be treated as interchangeable due to profound functional divergence driven by N-substitution. Foundational SAR research has demonstrated that replacing the 4-pyridyl group with a 3-pyridyl isomer reduces cytotoxic efficiency, while the nature of the N-alkyl or N-aralkyl substituent dictates whether the compound acts primarily on potassium channels (pinacidil) [1], NAMPT (CHS 828) [2], or histamine receptors (cimetidine) [3]. This compound, with its N-benzyl substitution, occupies a unique structural niche. Unlike pinacidil's branched alkyl chain, cimetidine's thioether-linked imidazole, or CHS 828's long hexyl-chlorophenoxy linker, the benzyl group offers specific π-π interaction potential and a distinct lipophilic profile (XLogP3-AA 2.2) [4]. Even a close analog like meta-iodobenzylguanidine (MIBG) lacks the critical 4-pyridyl group, making the target compound a distinct and non-substitutable structural entity [5].

Quantitative Evidence Differentiating 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine from Closest Analogs


Lipophilicity-Driven Property Differentiation: XLogP3-AA Comparison with Clinical Cyanoguanidines

The target compound presents a computed XLogP3-AA value of 2.2, providing a balanced lipophilicity that is distinct from key drug analogs. This value is over 3 log units lower than the highly lipophilic NAMPT inhibitor CHS 828, suggesting superior aqueous solubility and a different absorption profile. In contrast, it is significantly more lipophilic than the anti-hypertensive pinacidil, indicating enhanced membrane permeability potential [1][2][3].

Physicochemical Profiling Drug Design Pharmacokinetics

Molecular Size and Drug-Likeness: Rule-of-Five Compliance Versus Clinical Candidates

With a molecular weight of 251.29 g/mol, the target compound is substantially smaller than the clinical NAMPT inhibitor CHS 828 (MW ~372 g/mol), while being larger than the simplest class member pinacidil (MW ~230 g/mol). This size places it within the ideal lead-like space (MW <300) for fragment elaboration, whereas CHS 828 is already a drug-sized molecule offering less room for optimization [1][2].

ADME Lead-likeness Fragment-based Screening

Topological Polar Surface Area and BBB Penetration Potential Versus CNS-Active Cyanoguanidines

The topological polar surface area (tPSA) of 76.3 Ų suggests a moderate potential for blood-brain barrier (BBB) penetration (typically favored below 90 Ų). This value is slightly higher than that of pinacidil (estimated tPSA ~62 Ų) due to the additional aromatic ring, indicating a potential shift in CNS/PNS distribution profiles between the two compounds [1].

Blood-Brain Barrier CNS Drug Discovery Permeability

Predicted Biological Function: Unique Multi-Target Profile Based on Structural Hybridization

The target compound is a structural hybrid, combining the 4-pyridylcyanoguanidine core essential for NAMPT inhibition (present in CHS 828) [1] with a benzyl moiety reminiscent of mitochondrial inhibitors like MIBG [2]. Foundational SAR studies have proven that a 4-pyridyl substitution is crucial for cytotoxic activity in this class, while pinacidil and cimetidine, lacking this specific arrangement for NAMPT, were entirely non-toxic in cancer cell lines [3]. This compound's unique dual-nature structure predicts a biological activity profile distinct from both pinacidil and cimetidine.

Polypharmacology NAMPT Inhibition Potassium Channels

High-Value Application Scenarios for 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine (CAS 60560-41-0) Based on Comparative Evidence


Reference Compound for NAMPT Inhibitor Selectivity Profiling Panels

The compound's computed XLogP3-AA of 2.2 and MW of 251.29 g/mol establish it as an ideal reference standard for profiling the selectivity of clinical NAMPT inhibitors like CHS 828 (MW ~372 g/mol) [1]. Its reduced lipophilicity and smaller size make it a valuable negative control or selectivity marker in panels designed to differentiate on-target NAMPT inhibition from off-target effects related to general lipophilic cyanoguanidine membrane interactions, a key analytical gap in current assay development [2].

Chemical Probe for Elucidating the Role of the Benzyl Substituent in Mitochondrial Effects

Given its structural hybridization of a cyanoguanidine core with a benzyl group, this compound is uniquely suited for structure-activity relationship (SAR) studies investigating the divergence between NAMPT inhibition and mitochondrial respiration inhibition caused by guanidino-containing drugs like MIBG [3]. It serves as a tool for deconvoluting these pathways, which is essential for understanding the mechanism of action of the broader compound class [4].

Calibration Standard for LogP and Physicochemical Property Assays

With an experimentally consistent computed XLogP3-AA value of 2.2 and a tPSA of 76.33 Ų, this compound is ideally positioned as a mid-range calibration standard in chromatographic logP determination methods. It fills a gap between very hydrophilic (cimetidine) and highly lipophilic (CHS 828) standards, improving the accuracy of property predictions for new chemical entities in the drug discovery process .

Starting Scaffold for Fragment-Based Drug Discovery against Cancer Metabolism Targets

Its low molecular weight (251.29 g/mol) and compliance with lead-like criteria make it a superior starting point for fragment-based drug discovery compared to the larger, drug-sized CHS 828. The confirmed role of the 4-pyridylcyanoguanidine core in cytotoxicity, combined with an unelaborated benzyl group, provides multiple vectors for synthetic optimization of potency, selectivity, and pharmacokinetic profiles [1][5].

Quote Request

Request a Quote for Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.